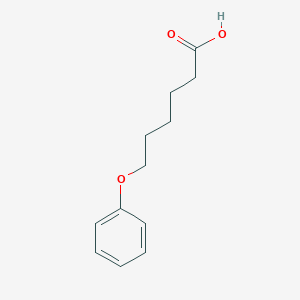
6-phenoxyhexanoic Acid
Vue d'ensemble
Description
6-Phenoxyhexanoic Acid is an organic compound with the molecular formula C12H16O2 . It is also known as Benzenehexanoic acid . It is an arylalkanoic acid .
Synthesis Analysis
A multi-enzyme cascade reaction has been described for the synthesis of 6-hydroxyhexanoic acid, which may be related to 6-Phenoxyhexanoic Acid . The reaction involves whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (CHMO) for internal cofactor regeneration .Molecular Structure Analysis
The molecular structure of 6-Phenoxyhexanoic Acid consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C12H16O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14) .Physical And Chemical Properties Analysis
6-Phenoxyhexanoic Acid is a liquid at room temperature . It has a refractive index of 1.51 and a boiling point of 201-202 °C/24 mmHg . Its density is 1.022 g/mL at 25 °C .Applications De Recherche Scientifique
1. Role in Chemical Synthesis and Industry
6-Phenoxyhexanoic acid, while not explicitly studied, is related to 6-aminohexanoic acid, an ω-amino acid with a hydrophobic, flexible structure. 6-Aminohexanoic acid is significant in the chemical synthesis of modified peptides and in the nylon industry. It's also used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
2. Application in Polymer and Material Science
6-Hydroxyhexanoic acid, a structurally similar compound to 6-phenoxyhexanoic acid, is a polymer building block for biodegradable polymers such as polycaprolactone. This compound is synthesized from cyclohexane using recombinant Pseudomonas taiwanensis in a biocatalytic process, highlighting its potential in sustainable material production (Bretschneider et al., 2021).
3. In Biomedical and Pharmaceutical Applications
Polyhydroxyalkanoates (PHAs), which include hydroxyalkanoic acids like 6-hydroxyhexanoic acid, have widespread medical applications due to their biocompatibility and biodegradability. These compounds can be chemically modified to incorporate functional groups, enhancing their utility in medical and pharmaceutical industries (Yu et al., 2020).
4. In Analytical Chemistry and Environmental Monitoring
A solid-phase microextraction (SPME) method was developed to quantitatively determine the amount of 6-hydroxyhexanoic acid in solutions, an approach that could potentially be adapted for 6-phenoxyhexanoic acid. This method is significant for monitoring low-molecular-mass compounds in environmental samples, such as those migrating from polymeric materials during ageing (Hakkarainen, 2003).
Safety And Hazards
6-Phenoxyhexanoic Acid is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Propriétés
IUPAC Name |
6-phenoxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-12(14)9-5-2-6-10-15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWBACOFHDCTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436452 | |
| Record name | 6-phenoxyhexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenoxyhexanoic Acid | |
CAS RN |
7170-41-4 | |
| Record name | 6-Phenoxyhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-phenoxyhexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

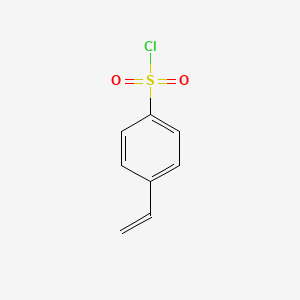
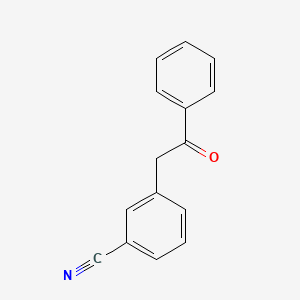
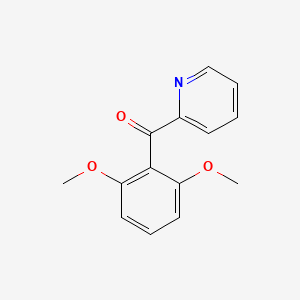
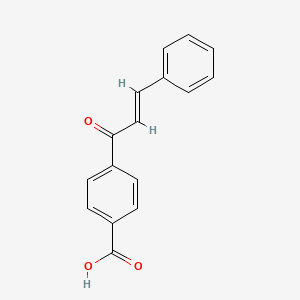

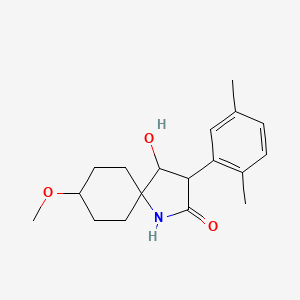
![N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B1311730.png)
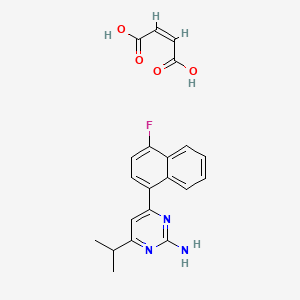
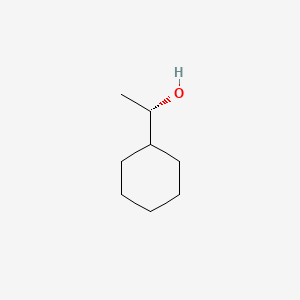

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)


![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)